molecular formula C19H19F3N2O3 B2491971 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide CAS No. 2034248-20-7

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

Cat. No.: B2491971
CAS No.: 2034248-20-7
M. Wt: 380.367
InChI Key: JAZRUEPZQUZBRM-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxane and pyridine intermediates, followed by their coupling with a trifluoromethoxy-substituted benzamide.

    Oxane Intermediate Synthesis: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides under acidic or basic conditions.

    Pyridine Intermediate Synthesis: The pyridine moiety is often prepared via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reaction: The final step involves coupling the oxane and pyridine intermediates with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine moiety but lacks the oxane and trifluoromethoxy groups.

    4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Shares the benzamide structure but differs in the substituents and overall structure.

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to its combination of an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Oxan ring : A tetrahydrofuran derivative which may contribute to its pharmacokinetic properties.
  • Pyridine moiety : Known for its role in biological activity, particularly in drug design.
  • Trifluoromethoxy group : This substituent is often associated with enhanced metabolic stability and lipophilicity.

The molecular formula for this compound is C20H22F3N3O2C_{20}H_{22}F_3N_3O_2 .

Antineoplastic Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antineoplastic properties. For instance, derivatives of trifluoromethyl-benzamides have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as AKT and PKA, which are crucial for cell survival and proliferation .

Neuroprotective Effects

Research indicates that related compounds can prevent neurotoxicity induced by excitatory amino acids. In a study involving organotypic hippocampal slices, a related compound (EPPTB) was shown to prevent neuroprotection against kainic acid toxicity, implicating similar mechanisms might be at play for this compound . The neuroprotective effects are hypothesized to be mediated through the inhibition of certain receptors involved in excitotoxicity.

In Vitro Studies

  • Cell Viability Assays : Various assays have been conducted to assess the cytotoxicity of this compound on cancer cell lines. Results indicate a dose-dependent decrease in cell viability, suggesting effective anti-cancer activity.
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

In Vivo Studies

  • Animal Models : In vivo studies using murine models have demonstrated that administration of the compound leads to significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : Studies have shown that treatment with similar compounds can protect against neurodegeneration in models of Alzheimer's disease, suggesting that this compound may also have neuroprotective properties.

Comparative Analysis with Related Compounds

Compound NameActivity TypeMechanismReference
EPPTBNeuroprotectiveInhibition of TAAR1
Trifluoromethyl-benzamide derivativesAntineoplasticModulation of AKT/PKA pathways
Pyridinyl compoundsAntimicrobialDisruption of bacterial cell wall synthesis

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRUEPZQUZBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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